Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride
Overview
Description
Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Mechanism of Action
Target of Action
Ethyl 4-piperidinecarboxylate and its derivatives are often used as building blocks in the synthesis of various pharmaceutical compounds . The specific targets of these compounds can vary widely depending on the exact structure of the final compound.
Mode of Action
The mode of action would depend on the specific targets of the compound. Piperidine derivatives can interact with a variety of biological targets, including receptors, enzymes, and ion channels .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Piperidine derivatives can be involved in a variety of biochemical pathways due to their wide range of potential targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-piperidinecarboxylate and its derivatives would depend on the exact structure of the compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can all influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. In general, the compound could potentially alter cellular signaling, enzyme activity, or ion channel function, among other effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, the presence of other compounds, and the specific biological environment (e.g., the type of tissue or cell) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride can be synthesized through several methods. One common method involves the reaction of isonipecotic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various piperidine derivatives, carboxylic acids, and amine compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-piperidinecarboxylate: A closely related compound with similar chemical properties.
Ethyl 4-amino-1-piperidinecarboxylate: Another derivative used in the synthesis of pharmaceuticals.
Ethyl pipecolinate hydrochloride: Used in the synthesis of quinolizidine alkaloids.
Uniqueness
Ethyl 4-ethyl-4-piperidinecarboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
IUPAC Name |
ethyl 4-ethylpiperidine-4-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-10(9(12)13-4-2)5-7-11-8-6-10;/h11H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWIXVUJYZWPSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)C(=O)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693908 | |
Record name | Ethyl 4-ethylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874365-39-6 | |
Record name | Ethyl 4-ethylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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